Product packaging for sodium 2-bromobenzene-1-sulfinate(Cat. No.:CAS No. 89520-71-8)

sodium 2-bromobenzene-1-sulfinate

Cat. No.: B6237221
CAS No.: 89520-71-8
M. Wt: 243.1
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Description

Sodium 2-bromobenzene-1-sulfinate (Molecular Formula: C6H5BrO2S) is a high-value organosulfur compound that serves as a powerful and versatile building block in modern organic synthesis . This bench-stable, easy-to-handle salt is a pivotal reagent for constructing various sulfur-containing compounds essential in medicinal chemistry and materials science, including sulfonamides, sulfones, and thiosulfonates . Its utility stems from its flexible reactivity, acting as a precursor for sulfonyl (RSO2–), sulfenyl (RS–), or sulfinyl (RSO–) groups under different reaction conditions . Researchers leverage this compound particularly for reactions involving the formation of C–S bonds, which is critical for creating vinyl sulfones, allylic sulfones, and β-keto sulfones . The 2-bromo substituent on the benzene ring offers a distinct handle for further functionalization via cross-coupling reactions, enabling the development of more complex molecular architectures. Furthermore, this compound is a key substrate in emerging synthetic methodologies, such as sulfonyl radical-triggered ring-closing sulfonylation, multicomponent reactions, and photoredox catalytic transformations . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

89520-71-8

Molecular Formula

C6H4BrNaO2S

Molecular Weight

243.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for Sodium 2 Bromobenzene 1 Sulfinate and Analogous Aryl Sulfinates

Direct Synthetic Routes

Direct synthetic routes to aryl sulfinates typically involve the formation of the carbon-sulfur bond and the establishment of the sulfinate functionality in a single conceptual step or a straightforward sequence.

Synthesis from Aryl Halides via Sulfur Dioxide Surrogates

The reaction of aryl halides with a source of sulfur dioxide is a common method for preparing aryl sulfinates. Due to the hazardous nature of gaseous SO2, solid surrogates are often preferred. nih.gov One such surrogate is the adduct of sulfur dioxide with 1,4-diazabicyclo[2.2.2]octane (DABCO), known as DABSO. nih.govnih.gov This method involves the in situ generation of an organometallic reagent (Grignard or organolithium) from an aryl halide, such as 2-bromobenzene, which then reacts with DABSO. rsc.org Subsequent treatment with an aqueous sodium salt solution, like sodium carbonate, affords the desired sodium aryl sulfinate. rsc.org

Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of aryl sulfinates from aryl halides and DABSO. nih.govacs.org These methods offer a milder alternative to the use of organometallic reagents and exhibit broad functional group tolerance. nih.govacs.org For instance, a palladium(0) catalyst can effectively couple a range of aryl and heteroaryl halides with DABSO in the presence of a base like triethylamine. nih.gov Isopropyl alcohol can serve as both a solvent and a formal reductant in this process. nih.gov The resulting ammonium (B1175870) sulfinates can then be used directly or converted to other sulfonyl derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Sulfination of Aryl Halides with DABSO

Aryl Halide Catalyst Ligand Base Solvent Product Yield (%) Reference
4-Iodoanisole Pd(OAc)2 CataCXium A Et3N i-PrOH 4-Methoxyphenylsulfonyl fluoride (B91410) 85 acs.org
1-Iodo-4-nitrobenzene Pd(OAc)2 CataCXium A Et3N i-PrOH 4-Nitrophenylsulfonyl fluoride 92 acs.org

Note: The sulfinate is generated in situ and converted to the sulfonyl fluoride for isolation.

Reductive Synthesis from Aryl Sulfonyl Chlorides

The reduction of aryl sulfonyl chlorides is a classical and widely used method for the preparation of aryl sulfinates. acs.orggoogle.com Various reducing agents can be employed for this transformation, with sodium sulfite (B76179) being a common choice. google.com The reaction is typically carried out in a mixture of an organic solvent and water. google.com The presence of a hydrogenphosphate salt, such as disodium (B8443419) hydrogenphosphate, can be beneficial for the process. google.com This method is applicable to a range of aryl sulfonyl chlorides, providing the corresponding sodium aryl sulfinates in good yields.

For example, the reduction of 2-bromobenzenesulfonyl chloride with sodium sulfite in the presence of disodium hydrogenphosphate would yield sodium 2-bromobenzene-1-sulfinate. The amount of sodium sulfite used is typically in the range of 1.0 to 3.0 molar equivalents relative to the sulfonyl chloride. google.com

Other reducing agents that have been historically used include zinc dust and sodium hydrogensulfite. google.com More recently, methods for the reductive coupling of nitroarenes with aryl sulfinates to form sulfonamides have been developed, where the aryl sulfinates are prepared by the reduction of the corresponding sulfonyl chlorides with aqueous sodium sulfite. acs.orgcam.ac.uk

Oxidative Synthesis from Aryl Thiols and Disulfides

The oxidation of aryl thiols and their corresponding disulfides presents another direct route to aryl sulfinates. acs.org However, controlling the oxidation to prevent the formation of over-oxidized products like sulfonic acids can be challenging. rsc.org Various oxidizing agents have been employed for this purpose.

A practical two-step protocol involves the copper-catalyzed C–S bond formation between an aryl iodide and a thiol source, followed by direct oxidation of the resulting thioester to a sulfinate ester. rsc.org For instance, an aryl iodide can be coupled with potassium thioacetate, and the intermediate thioester is then oxidized with N-bromosuccinimide (NBS) in the presence of an alcohol to yield the sulfinate ester. rsc.org This approach avoids the handling of odorous thiols directly. rsc.org

Electrochemical methods also offer a green and efficient way to synthesize sulfonyl fluorides from thiols or disulfides. acs.org In this process, the thiol or disulfide is anodically oxidized in the presence of a fluoride source like potassium fluoride. acs.org While this method directly yields sulfonyl fluorides, it proceeds through sulfinate-like intermediates. acs.org

Table 2: Synthesis of Sulfinate Esters via Oxidation of Thioesters

Aryl Iodide Thiol Source Oxidant Alcohol Product Yield (%) Reference
4-Iodoanisole Thiobenzoic acid NBS Methanol Methyl 4-methoxybenzenesulfinate 85 rsc.org
1-Bromo-2-iodobenzene Thiobenzoic acid NBS Methanol Methyl 2-bromobenzenesulfinate 81 rsc.org

Indirect and Latent Sulfinate Strategies

Indirect strategies for generating aryl sulfinates often involve the use of "masked" or latent sulfinate precursors that can release the sulfinate anion under specific conditions. These approaches can offer advantages in terms of handling and purification. acs.orgnih.gov

Generation from Masked Sulfinate Precursors (e.g., β-ester sulfones)

β-Ester sulfones serve as effective masked aryl sulfinate reagents. acs.orgnih.gov These compounds can be prepared through the copper-catalyzed reaction of aryl halides with reagents like sodium 1-methyl 3-sulfinopropanoate (SMOPS). acs.orgnih.gov For aryl bromide substrates, a tert-butyl ester variant of the SMOPS reagent can be used. acs.orgnih.gov

The key feature of these β-ester sulfones is their ability to generate the corresponding aryl sulfinate upon treatment with a base, such as sodium methoxide. acs.orgnih.gov The in situ generated sulfinate can then be trapped with an electrophile to form a variety of sulfonyl-containing functional groups. acs.orgnih.gov This strategy avoids the often-problematic isolation of hygroscopic and water-soluble sulfinate salts. acs.orgnih.gov Another class of masked sulfinates, β-sulfinyl esters, can generate sulfenate anions in situ under basic conditions, which can then be used in various coupling reactions. rsc.orgmdpi.com

Electrochemical Synthesis Approaches for Aryl Sulfinates

Electrochemical methods are emerging as powerful, sustainable, and reagent-free alternatives for the synthesis of aryl sulfinates and their derivatives. nih.govresearchgate.net These techniques can replace chemical oxidants or reductants with an electric current, offering a greener profile. nih.gov

An inexpensive nickel-electrocatalytic protocol has been developed for the synthesis of aryl sulfinates from aryl iodides and bromides using a stock solution of sulfur dioxide. nih.gov This method exhibits a broad substrate scope, can be performed at room temperature, and is scalable. nih.gov The sulfinate intermediates can be derivatized in a one-pot fashion to sulfonyl fluorides, sulfonamides, and sulfones. nih.gov The challenge in these reactions lies in managing the redox-active nature of SO2, which can interfere with the nickel catalysis. nih.gov

Furthermore, direct anodic oxidation of electron-rich arenes in the presence of sulfur dioxide and an alcohol can lead to the formation of alkyl arylsulfonates, which are derived from aryl sulfinate intermediates. researchgate.net Electrochemical methods have also been employed for the oxidative coupling of thiols and potassium fluoride to form sulfonyl fluorides, proceeding through a sulfinate-like species. acs.org Additionally, the electrochemical synthesis of allyl sulfones from sulfinates and allyl trifluoroborates has been reported, showcasing the versatility of electrochemistry in organosulfur chemistry. rsc.org These methods highlight the growing importance of electrochemistry in providing efficient and environmentally benign routes to aryl sulfinates and related compounds. nih.govresearchgate.netrsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches in Sulfinate Chemistry

The growing emphasis on environmental stewardship within the chemical industry has spurred significant research into sustainable synthetic routes for producing valuable chemical intermediates, including aryl sulfinates. Traditional methods for synthesizing these compounds often involved harsh conditions and toxic reagents, such as the reduction of sulfonyl chlorides with zinc or the direct use of hazardous sulfur dioxide (SO₂) gas. acs.org Modern approaches increasingly incorporate the principles of green chemistry, focusing on the use of safer reagents, milder reaction conditions, renewable feedstocks, and processes that minimize waste and environmental impact.

A primary focus of green sulfinate chemistry is the replacement of toxic and difficult-to-handle SO₂ gas with solid, stable, and safer SO₂ surrogates. acs.orgnih.gov Reagents like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) and sodium hydroxymethylsulfinate (Rongalite) have emerged as effective and more environmentally benign sources of the sulfinate group. nih.govresearchgate.net For instance, a sustainable one-step strategy has been developed for synthesizing aryl sulfonic acids, which involves a sulfinate intermediate, using the inexpensive and easy-to-handle industrial material thiourea (B124793) dioxide as an SO₂ surrogate and air as the green oxidant. rsc.org

The use of transition-metal catalysis is another cornerstone of sustainable sulfinate synthesis, enabling reactions under milder conditions and with greater efficiency. Copper and iron, being earth-abundant and less toxic than precious metals like palladium, are particularly attractive catalysts. rsc.org Copper-catalyzed methods facilitate the synthesis of aryl sulfinates from aryl halides (including bromides) under mild, base-free conditions. acs.org Similarly, iron(III) chloride (FeCl₃) has been used to catalyze the coupling of thiols with sulfinates to form thiosulfonates under aerobic conditions. rsc.org While palladium catalysis is also prominent, efforts are made to improve its green profile by using low catalyst loadings and designing highly efficient ligands. acs.orgorganic-chemistry.org

The choice of solvent is critical to the environmental footprint of a chemical process. Researchers have successfully demonstrated the synthesis of related sulfonamides from sodium sulfinates in recognized green solvents such as γ-valerolactone (GVL), isopropyl acetate (B1210297) (iPrOAc), and n-butyl acetate (nBuOAc). nih.gov Water, as the ultimate green solvent, is also utilized in some synthetic protocols, such as the iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines at room temperature, which presents an efficient and eco-friendly pathway. rsc.orgnih.gov

Emerging technologies like electrochemistry and photoredox catalysis offer powerful, sustainable alternatives to conventional methods. rsc.org Electrochemical synthesis can proceed under catalyst- and additive-free conditions, representing a highly atom-economical approach. researchgate.netorganic-chemistry.org This method uses electrical current to drive the reaction, avoiding the need for chemical oxidants or reductants and thereby reducing waste. organic-chemistry.org Photoredox catalysis, which uses light to initiate chemical transformations, aligns with green principles by enabling reactions at ambient temperatures and often requiring only low catalyst loadings. rsc.orgresearchgate.net

Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. An example is the use of the laccase enzyme for the oxidative-sulfonylation of urazoles with sodium arylsulfinates, using air as the oxidant in a phosphate (B84403) buffer. rsc.org This approach minimizes the use of hazardous reagents and solvents, offering a highly sustainable manufacturing route. rsc.org

These green and sustainable approaches are pivotal for the future of fine chemical production, ensuring that the synthesis of important building blocks like this compound and its analogs can be achieved in an economically viable and environmentally responsible manner.

Interactive Data Table: Comparison of Green Synthetic Strategies for Aryl Sulfinates and Derivatives

Synthetic StrategyKey FeaturesCatalyst/ReagentSolvent(s)AdvantagesCitation(s)
SO₂ Surrogates Replaces toxic SO₂ gas with stable solids.Thiourea dioxide, DABSO, RongaliteVarious, including air as oxidantSafer handling, reduced toxicity, easy-to-use industrial materials. acs.orgnih.govresearchgate.netrsc.org
Green Catalysis Utilizes earth-abundant and less toxic metals.Copper salts, FeCl₃Green solvents (GVL, iPrOAc), WaterLower environmental impact, cost-effective, mild reaction conditions. acs.orgrsc.orgnih.gov
Electrochemical Synthesis Uses electricity to drive reactions.Often catalyst- and additive-freeVariousHigh atom economy, reduces need for chemical reagents, minimizes waste. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Photoredox Catalysis Uses light to initiate reactions.Photoredox catalystsVariousMild/ambient temperature conditions, energy-efficient. rsc.orgresearchgate.net
Biocatalysis Employs enzymes for transformations.LaccasePhosphate Buffer (aqueous)High selectivity, uses air as oxidant, non-toxic, biodegradable catalyst. rsc.org

Reactivity and Mechanistic Investigations of Sodium 2 Bromobenzene 1 Sulfinate and Aryl Sulfinates

Intrinsic Reactivity Modes of Aryl Sulfinate Anions

Aryl sulfinate anions are ambident nucleophiles, capable of reacting through either the sulfur or oxygen atom. researchgate.net This dual reactivity, combined with their capacity to participate in single-electron transfer processes, underpins their versatility in synthetic chemistry. researchgate.netnih.gov

Nucleophilic Reactivity of the Sulfinate Moiety

The sulfinate moiety, as present in sodium 2-bromobenzene-1-sulfinate, is a potent nucleophile. Sulfinic acids and their corresponding salts are widely utilized in organic chemistry due to their ability to act as nucleophilic reagents. nih.gov This nucleophilicity is central to their role in various transformations, including substitution and cross-coupling reactions. researchgate.netnih.gov

Recent research has highlighted the use of heteroaromatic sulfinates as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides. nih.govacs.orgnih.govresearchgate.net These sulfinate reagents are often stable, easy to prepare, and participate efficiently in these transformations, presenting advantages over traditional organoboron reagents. nih.govacs.orgnih.gov In some cases, to overcome challenges with the solubility or stability of metal sulfinate salts, "latent" sulfinate reagents have been developed. For instance, β-nitrile and β-ester sulfones can be activated by a base to generate the nucleophilic sulfinate salt in situ for subsequent cross-coupling reactions. nih.govresearchgate.net

The nucleophilic character of sulfinates has also been harnessed in transition-metal-free systems. For example, they can participate in S-arylation with diaryliodonium salts or undergo S-alkylation with alkyl halides. researchgate.netresearchgate.net

Electrophilic Behavior of Sulfinate Derivatives

While the sulfinate anion itself is nucleophilic, it can be converted into derivatives that exhibit electrophilic properties. nih.govresearchgate.net A primary example is the formation of sulfinate esters from sulfinic acids. These esters can then act as electrophilic sulfur surrogates in transition-metal-catalyzed reactions. For instance, a palladium-catalyzed method for the direct sulfinylation of aryl- and alkenylboronic acids using sulfinate esters has been developed, enabling the synthesis of a wide variety of sulfoxides under mild conditions. acs.orgnih.gov

The sulfonyl group in general, which is structurally related to sulfinates, is electron-withdrawing, and derivatives like sulfonate esters are excellent leaving groups in nucleophilic substitution reactions because their corresponding anions are highly stabilized. youtube.com This inherent electrophilicity of the sulfur center in higher oxidation states is a key principle. While direct electrophilic reactions of the sulfinate salt are uncommon, its conversion to species like sulfonyl chlorides or esters opens up electrophilic pathways. youtube.comresearchgate.net

Generation and Reactivity of Sulfonyl Radicals from Sulfinates

Sodium sulfinates are widely recognized as effective precursors for generating sulfonyl radicals. researchgate.net These radicals are valuable intermediates for forming carbon-sulfur and other bonds. The generation of sulfonyl radicals from sulfinates can be achieved through several methods, including oxidation with metallic oxidants or via photoredox catalysis. nih.govoup.comacs.org

Once generated, the sulfonyl radical can engage in a variety of reactions. A common pathway is its addition to unsaturated bonds, such as those in alkenes and alkynes. researchgate.netnih.gov For example, visible-light-mediated photoredox catalysis can initiate the formation of a sulfonyl radical from a sulfinate, which then adds to an alkene. This can be part of a three-component reaction, allowing for the incorporation of both a sulfonyl group and another functional group across a double bond. nih.gov

The synthetic utility of this approach is broad, providing access to compounds like β-pyridyl alkyl sulfones, dialkyl sulfones, and other sulfone-containing molecules that are of interest in medicinal chemistry. nih.govacs.org The generation of sulfonyl radicals under redox-neutral conditions, without the need for harsh oxidants, is a significant advantage of using sulfinates as precursors. rsc.org

Transition Metal-Catalyzed Transformations Involving Aryl Sulfinates

Transition metal catalysis has significantly expanded the synthetic applications of aryl sulfinates, enabling a range of cross-coupling reactions that would be difficult to achieve otherwise. researchgate.nettcichemicals.com Palladium, nickel, and copper are among the most common metals used to catalyze transformations involving these sulfur-containing compounds. researchgate.netmdpi.comnanomaterchem.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is particularly prominent in reactions involving aryl sulfinates. These reagents have emerged as effective coupling partners in various palladium-catalyzed C-C and C-S bond-forming reactions. nih.govtcichemicals.comacs.org One of the most significant applications is the desulfinative cross-coupling reaction, where the sulfinate group is extruded as sulfur dioxide (SO₂) during the catalytic cycle. nih.govresearchgate.net

The palladium-catalyzed desulfinative cross-coupling of aryl sulfinates with aryl halides (bromides and iodides) provides a powerful method for synthesizing unsymmetrical biaryls. acs.orgresearchgate.net Detailed mechanistic studies have provided significant insight into this process. nih.govacs.orgnih.gov

A generally accepted catalytic cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This reduction can be mediated by the homocoupling of two sulfinate molecules. nih.govnih.gov The Pd(0) catalyst then undergoes oxidative addition with the aryl halide (Ar-X) to form an arylpalladium(II) complex (Ar-Pd-X). nih.govacs.org

The subsequent key step is transmetalation, where the aryl sulfinate salt (Ar'-SO₂Na) reacts with the Ar-Pd-X complex. This step is often influenced by additives; for example, potassium cations from K₂CO₃ have been shown to accelerate transmetalation. nih.govnih.gov This forms a palladium sulfinate intermediate (Ar-Pd-SO₂Ar'). nih.gov

The final steps involve the extrusion of sulfur dioxide (SO₂) from this intermediate, followed by reductive elimination to form the biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst. nih.gov

Interestingly, the rate-determining step of the reaction can vary depending on the nature of the aryl sulfinate. nih.govnih.gov For carbocyclic sulfinates, such as sodium 4-methylbenzenesulfinate, transmetalation is often the turnover-limiting step, and the catalyst resting state is the oxidative addition complex. nih.govnih.gov In contrast, for heterocyclic sulfinates like pyridine-2-sulfinate, a chelated Pd(II) sulfinate complex formed after transmetalation is the resting state, and the loss of SO₂ is turnover-limiting. nih.govnih.gov These mechanistic details are crucial for optimizing reaction conditions and expanding the scope of these synthetically valuable transformations. nih.gov

Table 1: Mechanistic Steps in Palladium-Catalyzed Desulfinative Cross-Coupling

StepDescriptionKey IntermediatesInfluencing Factors
Catalyst Activation Reduction of Pd(II) precatalyst to active Pd(0).Pd(OAc)₂, Pd(0)Sulfinate homocoupling. nih.govnih.gov
Oxidative Addition Addition of aryl halide to the Pd(0) catalyst.Pd(0), Ar-X, Ar-Pd(II)-XNature of aryl halide. nih.govacs.org
Transmetalation Exchange of halide on Pd(II) with the sulfinate group.Ar-Pd(II)-X, Ar'-SO₂NaCation of the sulfinate salt, additives (e.g., K₂CO₃). nih.govnih.gov
SO₂ Extrusion Elimination of sulfur dioxide from the Pd(II) intermediate.Ar-Pd(II)-SO₂Ar'Structure of the sulfinate (carbocyclic vs. heterocyclic). nih.govnih.gov
Reductive Elimination Formation of the biaryl product and regeneration of the Pd(0) catalyst.Ar-Pd(II)-Ar'Ligand on the palladium center.

Table 2: Comparison of Reactivity for Different Aryl Sulfinates in Pd-Catalyzed Cross-Coupling

Sulfinate TypeCatalyst Resting StateTurnover-Limiting StepReference
Carbocyclic (e.g., Sodium 4-methylbenzenesulfinate) Aryl bromide oxidative addition complexTransmetalation nih.govnih.gov
Heterocyclic (e.g., Sodium pyridine-2-sulfinate) Chelated Pd(II) sulfinate complex (post-transmetalation)Loss of SO₂ nih.govnih.gov
Influence of Ligands and Additives on Catalytic Cycles

Ligands and additives play a pivotal role in modulating the efficiency and selectivity of catalytic cycles involving aryl sulfinates. The choice of ligand can significantly impact the outcome of the reaction by influencing the stability and reactivity of the metal catalyst. For instance, in gold-catalyzed sulfonylation reactions, a ligand-enabled Au(I)/Au(III) redox cycle is crucial for the C–S coupling of aryl iodides with sodium sulfinates. acs.orgacs.org The use of MeDalPhosAuCl as a catalyst, in conjunction with AgNTf2 as an additive, facilitates the formation of aryl trifluoromethyl sulfones. acs.org The ligand's role is to stabilize the gold(III) intermediate, which then undergoes nucleophilic attack by the sulfinate, followed by reductive elimination to yield the final product. acs.org

In nickel-catalyzed reactions, ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) are essential for achieving high yields in the cross-coupling of aryl halides with sodium sulfinates under photoredox conditions. nih.gov The ligand's function is to stabilize the nickel catalyst and promote the desired reductive elimination step. Additives like K2CO3 can have a detrimental effect on the reaction yield in some cases. nih.gov

Copper-Catalyzed Reactions and Reaction Pathways

Copper-catalyzed reactions of aryl sulfinates provide an efficient route to various organosulfur compounds, including sulfones and sulfonamides. acs.orgsemanticscholar.orgrsc.org A mild method for the synthesis of aryl and alkenylsulfones involves the cross-coupling of organoboronic acids and sodium sulfinate salts using catalytic amounts of copper(II) acetate (B1210297) monohydrate with 1,10-phenanthroline (B135089) as a ligand. researchgate.net The reaction proceeds under an oxygen atmosphere, suggesting an oxidative catalytic cycle. researchgate.net

In the synthesis of masked (hetero)aryl sulfinates, substoichiometric amounts of a copper salt catalyze the coupling of (hetero)aryl halides with sodium 1-methyl 3-sulfinopropanoate (SMOPS). nih.gov This reaction is base-free and proceeds under mild conditions. nih.gov The resulting β-ester (hetero)aryl sulfones can be unmasked under basic conditions to generate the corresponding sulfinates, which can then be functionalized further. acs.orgnih.gov

A proposed mechanism for the copper-catalyzed amination of O-benzoyl hydroxylamines with sodium sulfinates involves the initial generation of a Cu(I) intermediate from Cu(II) through coordination with the sulfinate, leading to a free sulfonyl radical. rsc.org Oxidative addition of the hydroxylamine (B1172632) to the Cu(I) species forms a Cu(III) complex, which then yields the sulfonamide product. rsc.org

Nickel-Catalyzed Processes, Including Photoredox/Nickel Dual Catalysis

Nickel catalysis, particularly in combination with photoredox catalysis, has emerged as a powerful tool for the cross-coupling of aryl sulfinates with various partners. nih.govrsc.orgacs.orgnih.govnih.gov This dual catalytic system enables the synthesis of aryl sulfones at room temperature with broad functional group tolerance. acs.orgnih.gov The reaction typically involves an iridium or ruthenium-based photocatalyst that, upon irradiation with visible light, initiates the catalytic cycle. nih.govacs.org

The general mechanism for the photoredox/nickel dual-catalyzed cross-coupling of aryl halides with sodium sulfinates involves the excitation of the photocatalyst, which then oxidizes the sulfinate salt to generate a sulfonyl radical. acs.org This radical then engages with the nickel catalytic cycle. An alternative pathway involves the reduction of the nickel(II) precatalyst to a nickel(0) species by the excited photocatalyst. Oxidative addition of the aryl halide to the nickel(0) complex forms a nickel(II)-aryl intermediate. This intermediate can then react with the sulfonyl radical, or undergo a single-electron transfer process with the photocatalyst, to ultimately form the desired C-S bond and regenerate the active nickel catalyst. nih.gov

This methodology has been successfully applied to the synthesis of a wide range of aryl, heteroaryl, and vinyl sulfones from the corresponding bromides, iodides, and even less reactive chlorides. nih.gov Furthermore, nickel-catalyzed electrosynthesis provides a scalable and chemoselective method for producing aryl sulfinates from aryl halides and SO2. d-nb.infothieme-connect.de

Catalytic SystemReaction TypeKey FeaturesReference
Photoredox/Nickel Dual CatalysisCross-coupling of aryl halides and sulfinatesRoom temperature, broad functional group tolerance, applicable to aryl chlorides nih.govacs.orgnih.gov
Nickel ElectrocatalysisSulfinylation of aryl halides with SO2Scalable, chemoselective, uses inexpensive catalyst d-nb.infothieme-connect.de
Photoredox/Nickel Dual Catalysis1,4-Sulfonylarylation of 1,3-enynesThree-component reaction, synthesis of tetrasubstituted allenes nih.govacs.org

Gold-Catalyzed Sulfonylation and Related Reactions

Gold catalysis offers a complementary approach to traditional palladium and copper-catalyzed sulfonylation reactions, particularly for the synthesis of functionalized aryl sulfones with electron-donating groups. acs.orgacs.org A ligand-enabled Au(I)/Au(III) redox cycle facilitates the sulfonylation of aryl iodides with various sodium sulfinates. acs.orgacs.org This method allows for the synthesis of aryl sulfones containing trifluoromethyl, difluoromethyl, methyl, and alkyl functional groups. acs.org

The proposed catalytic cycle involves the oxidative addition of the aryl iodide to a Au(I) complex, forming a Au(III) intermediate. acs.org Nucleophilic attack by the sodium sulfinate on this intermediate, followed by reductive elimination, yields the aryl sulfone and regenerates the Au(I) catalyst. acs.org

Metal-Free and Organocatalytic Transformations of Aryl Sulfinates

While metal-catalyzed reactions are prevalent, metal-free and organocatalytic transformations of aryl sulfinates offer sustainable alternatives. An efficient transition-metal-free process for the synthesis of aryl sulfones involves the reaction of sodium sulfinates with aryne precursors, such as o-silyl aryl triflates. acs.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. acs.org

Organocatalysis has been successfully employed for the asymmetric deoxygenation of sulfones to produce chiral sulfinyl compounds. nih.gov This process utilizes a synergistic combination of an organocatalyst and the incorporation of a cyano group into the sulfone to generate a chiral sulfinic species as an intermediate. nih.gov Density functional theory calculations suggest that the catalytic cycle involves a quinuclidine-assisted 1,2-cyano group transfer, followed by base-assisted intermolecular substitution with an alcohol to form the chiral sulfinate. nih.gov

Electrochemical Reaction Mechanisms and Pathways

Electrochemical methods provide a green and efficient approach for the transformation of aryl sulfinates. researchgate.netrsc.org These reactions often proceed under mild conditions without the need for external oxidants. The electrochemical oxidation of sulfinate salts can generate sulfonyl radicals, which can then participate in various coupling reactions. researchgate.net

The electrochemical arylation of arenes can be challenging due to the overoxidation of the product, which is often easier to oxidize than the starting material. acs.org Strategies to mitigate this include the use of flow electrochemistry or sacrificial anodes. acs.org In the context of sulfur chemistry, electrochemical methods have been used to study the complex reduction reactions of sulfur, which involve both electrochemical and chemical steps. kit.edu A multicomponent electrochemical synthesis of enaminyl sulfonates from alkylamines, SO2, and alcohols has also been developed. acs.org Control experiments in this system suggest that the reaction does not proceed through a radical pathway. acs.org

Radical Cascade and Multicomponent Reactions Triggered by Sulfinyl Radicals

Sulfinyl radicals, generated from precursors like sulfinyl sulfones, can initiate radical cascade and multicomponent reactions, leading to the formation of complex molecules in a single step. nih.gov These reactions often exhibit high functional group tolerance. nih.gov Mechanistic studies suggest that these cascades can proceed through sequential sulfonyl and sulfinyl radical additions. nih.gov

Visible-light-driven photoredox catalysis can be used to trigger multicomponent reactions involving sulfonyl radicals. For example, a three-component reaction of 2-vinylanilines, sulfonyl chlorides, and sulfur ylides yields sulfonated 2,3-disubstituted indolines. acs.org The mechanism involves the generation of a sulfonyl radical via single-electron transfer from the excited photocatalyst to the sulfonyl chloride. acs.org This radical then adds to the vinylaniline, initiating a cascade that ultimately leads to the final product. acs.org

Radical cascade reactions can also be designed to incorporate both intramolecular and intermolecular steps, further increasing molecular complexity. nih.gov The strategic use of radical relays allows for the efficient synthesis of intricate molecular architectures. rsc.org

Applications of Sodium 2 Bromobenzene 1 Sulfinate in Advanced Synthetic Organic Chemistry

Construction of Carbon-Sulfur Bonds

The formation of carbon-sulfur (C–S) bonds is a cornerstone of organosulfur chemistry. Sodium arylsulfinates, including sodium 2-bromobenzene-1-sulfinate, serve as effective precursors for sulfonyl radicals or as nucleophiles, facilitating the creation of key structural units like aryl sulfones, vinyl sulfones, and sulfides. rsc.orgrsc.orgnih.gov

Synthesis of Aryl Sulfones via Sulfonylation

Aryl sulfones are a critical class of compounds, and their synthesis via the sulfonylation of aromatic systems is a widely explored area. This compound can be coupled with various partners, such as aryl halides, organoboronic acids, and aryne precursors, to generate diaryl sulfones.

Transition-metal catalysis, particularly with palladium and nickel, has proven highly effective for these transformations. For instance, a dual photoredox/nickel catalysis system allows for the cross-coupling of sodium arylsulfinates with a broad range of aryl and heteroaryl halides, including less reactive chlorides, at room temperature. nih.gov This method demonstrates excellent functional group tolerance. nih.gov Similarly, copper-catalyzed cross-coupling of sodium sulfinate salts with organoboronic acids provides a mild route to aryl sulfones. researchgate.net

Metal-free approaches have also been developed. The reaction of sodium arylsulfinates with diaryliodonium salts or with aryne precursors, such as o-silyl aryl triflates, offers an efficient, transition-metal-free pathway to structurally diverse diaryl sulfones under mild conditions. organic-chemistry.org

Coupling PartnerCatalyst/ConditionsProduct TypeYieldReference(s)
Aryl/Vinyl HalidesNi/PhotoredoxAryl/Vinyl SulfoneGood to Excellent nih.gov
Organoboronic AcidsCu(II) Acetate (B1210297), 1,10-Phenanthroline (B135089)Aryl/Alkenyl SulfoneModerate to Excellent researchgate.net
Diaryliodonium SaltsMetal-free, MicrowaveDiaryl SulfoneHigh organic-chemistry.org
o-Silyl Aryl TriflatesMetal-freeDiaryl SulfoneGood to Excellent organic-chemistry.org
Primary AlcoholsN-Bromosuccinimide, PPh₃, TBAI (cat.)Aryl Alkyl SulfoneGood to High organic-chemistry.org

Formation of Vinyl Sulfones and Allyl Sulfones

Vinyl and allyl sulfones are valuable synthetic intermediates. organic-chemistry.orgorganic-chemistry.org this compound and its analogs can be used to synthesize these motifs through various addition and substitution reactions.

Vinyl Sulfones are commonly prepared via the sulfonylation of alkenes and alkynes. organic-chemistry.org Copper-catalyzed hydrosulfonylation of alkynes with sodium sulfinates in the presence of air yields (E)-alkenyl sulfones with high stereoselectivity. organic-chemistry.org An alternative involves the reaction of alkenes with sodium arenesulfinates in the presence of potassium iodide and sodium periodate, which also produces vinyl sulfones in high yields at room temperature. organic-chemistry.org Electrochemical methods have also been developed, offering a green approach to synthesizing vinyl sulfones from olefins and sodium sulfinates. organic-chemistry.orgresearchgate.net

Allyl Sulfones can be synthesized through the dehydrative sulfination of allylic alcohols, which proceeds under mild, environmentally friendly conditions to give the desired products in very good yields. organic-chemistry.org Palladium-catalyzed reactions of allylic alcohols with sodium sulfinates also provide an efficient route to allyl sulfones. organic-chemistry.org Furthermore, a metal-free condensation of sodium arylsulfinates with β,β-disubstituted nitroalkenes leads to allylic sulfones in excellent yields. organic-chemistry.org

SubstrateCatalyst/ReagentsProduct TypeKey FeaturesReference(s)
AlkynesCu(OTf)₂ or CuI-bpy(E)-Alkenyl SulfonesHigh regio- and stereoselectivity organic-chemistry.org
AlkenesKI, NaIO₄, Acetic AcidVinyl SulfonesRoom temperature, high yields organic-chemistry.org
Vinyl BromidesPhotochemical, Halogen-bondingVinyl SulfonesMetal- and photocatalyst-free organic-chemistry.org
Allylic AlcoholsDehydrative conditionsAllyl SulfonesMild conditions, water as byproduct organic-chemistry.org
Allylic AlcoholsPd(OAc)₂, PPh₃, Et₃BAllyl SulfonesIn situ alcohol activation organic-chemistry.org

Synthesis of Sulfides and Related Derivatives

While sodium sulfinates are primarily used for creating sulfones, they can also be employed as sulfenylating agents to form sulfides (thioethers) under specific reductive conditions. rsc.orgpolyu.edu.hk This transformation requires the deoxygenation of the sulfinate moiety. polyu.edu.hk

A Chan-Lam type C-S coupling reaction has been developed using a copper catalyst and potassium sulfite (B76179) to synthesize diaryl thioethers from aryl boronic acids and sodium aryl sulfinates. polyu.edu.hk Mechanistic studies suggest that potassium sulfite is involved in the deoxygenation of the sulfinate through a radical process. polyu.edu.hk This method tolerates a range of electron-rich and electron-poor sodium aryl sulfinates. polyu.edu.hk

Another approach involves the palladium-catalyzed arylthiolation of ethers with sodium arenesulfinates. rsc.org This direct C(sp³)–H functionalization adjacent to an oxygen heteroatom provides aryl thioethers in moderate to high yields. rsc.org

Formation of Sulfur-Heteroatom Bonds

The construction of bonds between sulfur and heteroatoms like nitrogen (S–N) is crucial for synthesizing important classes of molecules such as sulfonamides and thiosulfonates. rsc.orgnih.gov

Preparation of Sulfonamides

Sulfonamides are a key functional group in many pharmaceutical agents. ekb.eg They can be synthesized directly from this compound and amines through oxidative coupling reactions.

Copper-catalyzed oxidative coupling of amines with sodium sulfinates using oxygen as the oxidant is a well-established method for constructing sulfonamides in good to high yields. rsc.org Metal-free alternatives have also gained prominence. rsc.orgnih.gov For example, molecular iodine can mediate the coupling of various primary and secondary amines with sodium sulfinates at room temperature to afford a wide range of sulfonamides in good to excellent yields. rsc.orgnih.govnih.gov This method is applicable to aromatic, aliphatic, acyclic, and cyclic amines. nih.gov Similarly, N-halosuccinimides (NXS, where X = I or Br) can mediate the direct N-sulfonylation of azoles with sodium sulfinates. rsc.orgnih.gov

Amine/Azole SubstrateCatalyst/ReagentsProduct TypeYieldReference(s)
Primary/Secondary AminesCu-catalyst, O₂ or DMSOSulfonamidesGood to High rsc.org
Primary/Secondary AminesI₂ (stoichiometric)SulfonamidesGood to Excellent rsc.orgnih.gov
Azoles (e.g., Benzimidazoles)NXS (X=I, Br)N-Sulfonylated AzolesHigh rsc.orgnih.gov
AminesIodineDNA-conjugated SulfonamidesNot specified nih.gov

Synthesis of Thiosulfonates

Thiosulfonates are compounds containing an S-S(O)₂ linkage and can be prepared from this compound through several methodologies. rsc.orgresearchgate.net These reactions often involve coupling with a thiol or disulfide, or a disproportionation of the sulfinate itself.

Copper-catalyzed aerobic coupling of thiols with sodium sulfinates provides a straightforward route to both symmetrical and unsymmetrical thiosulfonates. rsc.org A similar copper-catalyzed reaction can be performed with disulfides. rsc.org Metal-free methods are also available; for instance, a disproportionate coupling reaction of sodium sulfinates mediated by boron trifluoride etherate (BF₃·OEt₂) produces thiosulfonates in good yields. rsc.orggoogle.com This reaction is believed to proceed through a sulfosulfonate intermediate. google.com Recently, a catalyst-free method for synthesizing thiosulfonates from sodium sulfinates in water has been reported, highlighting a green chemistry approach. nih.gov

Reactant(s)Catalyst/ReagentsProduct TypeKey FeaturesReference(s)
ThiolsCuI–Phen·H₂O, AirThiosulfonatesAerobic conditions, 40-96% yield rsc.org
ThiolsFeCl₃, AirThiosulfonates83-96% yield rsc.org
DisulfidesCu-catalyst, AirThiosulfonatesAmbient temperature rsc.org
Sodium Sulfinate (self-reaction)BF₃·OEt₂ThiosulfonatesDisproportionation, metal-free rsc.orggoogle.com
Sodium Sulfinate (self-reaction)WaterThiosulfonatesCatalyst- and redox reagent-free nih.gov

Site-Selective C-H Sulfonylation Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, offering an atom-economical approach to complex molecules. The sulfonylation of C-H bonds, in particular, provides access to valuable sulfone moieties, which are prevalent in pharmaceuticals and agrochemicals. Transition metal catalysis, employing metals such as palladium, rhodium, and ruthenium, has been a key enabler of these transformations.

In this context, aryl sulfinates are recognized as effective sulfonylating agents. The general mechanism often involves the oxidative addition of a C-H bond to a metal center, followed by reaction with the aryl sulfinate to form a C-S bond and regenerate the catalyst. The site-selectivity of these reactions is typically controlled by directing groups present on the substrate, which coordinate to the metal catalyst and position it for activation of a specific C-H bond.

Despite the general utility of aryl sulfinates in these reactions, a specific investigation into the use of This compound as a coupling partner in site-selective C-H sulfonylation reactions has not been reported. Consequently, there is no available data to populate a table on substrate scope, yields, or reaction conditions for this particular compound.

Stereoselective Transformations Leveraging Sulfinate Intermediates

The development of stereoselective methods is a cornerstone of contemporary organic chemistry, crucial for the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications. Chiral sulfoxides and other sulfur-containing stereocenters are important structural motifs and can also serve as chiral auxiliaries.

Transformations involving sulfinate intermediates have been explored for the construction of chiral sulfur compounds. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the reaction of a prochiral sulfenate, which can be generated from a sulfinate, with an electrophile in the presence of a chiral ligand or catalyst can lead to the formation of an enantioenriched sulfoxide.

However, a review of the literature indicates that there are no published studies specifically detailing the use of This compound in stereoselective transformations. Research in this area has focused on other aryl and alkyl sulfinates, often with different substitution patterns, to probe the electronic and steric effects on stereoselectivity. As such, no research findings or data tables concerning the application of this compound in this context can be provided.

Computational and Theoretical Studies on Aryl Sulfinate Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) on Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the identification of transition states and the elucidation of reaction pathways that might be difficult to observe experimentally. nih.gov

For reactions involving aryl sulfinates, DFT studies have been employed to investigate various transformations. For instance, in the context of the esterification of benzenesulfonic acid with methanol, DFT calculations at the B3LYP/aug-cc-pVTZ level of theory were used to evaluate four different mechanistic pathways. rsc.org The results indicated that mechanisms involving a pentacoordinate sulfur intermediate were energetically unfavorable. rsc.org Instead, the calculations pointed towards a low activation barrier for an SN1 pathway proceeding through a sulfonylium cation intermediate and a moderate barrier for an SN2 pathway. rsc.org

In another example, DFT calculations have been utilized to understand the insertion of cyclic amidines into aryl-substituted cyclopropanones, where a sulfinate acts as a leaving group. acs.org These studies helped propose a mechanism involving a carbanion species that is not fully ring-opened during the ring enlargement step. acs.orgacs.org Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic methodologies.

Furthermore, quantum chemical methods have been developed to trace reaction paths backward from a target product to predict the most likely reactants. nih.govresearchgate.net This approach combines automated reaction path searching with kinetics to narrow down possibilities, offering a powerful tool for discovering new reactions and understanding complex reaction networks. nih.govresearchgate.net

Table 1: Application of DFT in Elucidating Reaction Mechanisms

Reaction Type Computational Method Key Findings
Sulfonic Acid Esterification B3LYP/aug-cc-pVTZ Disfavored pentacoordinate sulfur intermediate; supported SN1 and SN2 pathways. rsc.org
Amidine Insertion into Cyclopropanones DFT Proposed a not fully ring-opened carbanion intermediate during ring enlargement. acs.orgacs.org

Computational Modeling of Catalytic Cycles and Transient Intermediates

Computational modeling is a powerful technique for visualizing and understanding the full catalytic cycles of metal-catalyzed reactions involving aryl sulfinates. rsc.org These models can reveal the structure and energetics of transient intermediates and transition states that are often too fleeting to be captured by experimental methods.

In palladium-catalyzed cross-coupling reactions, which are common for aryl sulfinates, mechanistic studies combine experimental data with computational modeling. For the desulfinative cross-coupling of aryl bromides and aryl sulfinate salts, kinetic analysis and structural studies have been used to identify catalyst resting states and turnover-limiting steps. acs.org For carbocyclic sulfinates, the aryl bromide oxidative addition complex was identified as the resting state, with transmetalation being the rate-limiting step. acs.org

Nickel-catalyzed reactions have also been a subject of computational investigation. For the sulfonylation of aryl bromides with sodium sulfinates under visible light, a proposed mechanism involves a dual photocatalytic and nickel-catalyzed cycle. mdpi.com The proposed cycle includes the formation of a Ni(II) intermediate via oxidative addition of the aryl bromide to a Ni(0) species, followed by a single-electron oxidative addition with an ArSO₂• radical to form a Ni(III) complex. mdpi.com Reductive elimination from this complex yields the final product and regenerates the catalyst. mdpi.com

These computational models are crucial for understanding catalyst behavior, deactivation pathways, and the role of ligands and additives in the reaction, ultimately guiding the development of more efficient catalytic systems. rsc.org

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Theoretical calculations are increasingly used to predict the reactivity and selectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, chemists can anticipate the major products and understand the factors that control regioselectivity and stereoselectivity.

For instance, in the direct and site-selective desulfinative arylation of indoles with sodium sulfinates, palladium catalysis directs the arylation exclusively to the C-2 position of the indole (B1671886) ring. researchgate.net Theoretical studies can help rationalize this high regioselectivity by examining the energies of the possible intermediates and transition states for arylation at different positions of the indole nucleus.

Similarly, in reactions where stereocenters are formed, computational methods can predict the diastereomeric or enantiomeric outcome. In the stereospecific insertion of cyclic amidines into cyclopropanones, DFT calculations, supported by experimental evidence, pointed to the partial retention of stereochemical information at the cyclopropanone, influencing the stereochemistry of the final spirocyclic aminal product. acs.org

Electronic Structure Analysis of the Sulfinate Anion and its Derivatives

Understanding the electronic structure of the sulfinate anion (RSO₂⁻) is fundamental to predicting its reactivity. The sulfinate group can act as a nucleophile through either the sulfur or oxygen atoms, and its ambident nature plays a key role in its chemical behavior.

Electronic structure analysis, often performed using DFT, can provide insights into the charge distribution and molecular orbitals of the sulfinate anion and its derivatives. For example, a study on the photochemical reaction between sodium sulfinates and nitroarenes involved DFT and Time-Dependent DFT (TD-DFT) calculations to investigate the formation of a sulfinate-nitroarene electron donor-acceptor (EDA) complex. researchgate.net This analysis is crucial for understanding the light-mediated, catalyst-free synthesis of N-hydroxy-sulfonamides. researchgate.net

The electronic properties of the aryl group in aryl sulfinates also significantly influence reactivity. Electron-donating or electron-withdrawing substituents on the aromatic ring can alter the nucleophilicity of the sulfinate and affect the rates and outcomes of its reactions.

Table 2: List of Mentioned Compounds

Compound Name
Sodium 2-bromobenzene-1-sulfinate
Sodium benzenesulfinate
4-methylbenzenesulfinate sodium salt
Sodium ethane (B1197151) sulfinate
Sodium isobutyl sulfinate
Indole
1,5-diazabicyclo[4.3.0]non-5-ene (DBN)
N-hydroxy-sulfonamides
Methanol

Emerging Research Directions and Future Perspectives in Sodium 2 Bromobenzene 1 Sulfinate Chemistry

Innovations in Sustainable Synthetic Approaches for Aryl Sulfinates

The synthesis of aryl sulfinates, including sodium 2-bromobenzene-1-sulfinate, is moving away from traditional methods that often rely on harsh reagents and volatile organic solvents. The principles of green chemistry are guiding the development of new, environmentally benign protocols.

Recent advancements include mechanochemistry, which utilizes mechanical force to drive chemical reactions, often in the absence of a solvent. chemrxiv.orgrsc.org This high-energy ball milling approach offers reduced reaction times, operational simplicity, and an excellent environmental footprint, making it a promising strategy for the industrial-scale synthesis of aryl sulfinates. chemrxiv.org Another key area of innovation is the use of water as a reaction medium. Water not only eliminates the need for hazardous organic solvents but can also promote reactivity and selectivity in certain transformations, such as sulfa-Michael additions and direct sulfenylations. acs.orgacs.org

Furthermore, modern methods are replacing traditional sulfonyl chloride precursors with more accessible starting materials. One notable strategy involves the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). This stable, solid reagent can react with organometallic species generated in situ from aryl bromides (e.g., 1,2-dibromobenzene) to produce the corresponding sodium aryl sulfinates under mild conditions. rsc.org Iron-catalyzed radical coupling reactions using inexpensive and non-toxic starting materials like rongalite also represent a significant step forward in the sustainable synthesis of functionalized arylsulfinates. rsc.orgrsc.org

MethodKey FeaturesStarting Materials ExampleAdvantages
Mechanochemistry Solvent-free or water-assisted grinding; uses mechanical energy.α,β-Unsaturated carboxylic acids, sodium sulfinates. chemrxiv.orgMetal-free, short reaction time, high atom economy.
Aqueous Synthesis Uses water as the primary solvent.Activated alkenes, sodium arylsulfinates. acs.orgEnvironmentally friendly, mild conditions, simplified workup.
SO₂ Surrogates In situ generation of sulfinate from stable SO₂ source.Aryl bromides, DABSO, organometallic reagents. rsc.orgAvoids handling gaseous SO₂, good functional group tolerance.
Iron Catalysis Utilizes earth-abundant, non-toxic iron catalysts.Diaryliodoniums, rongalite (HOCH₂SO₂Na·2H₂O). rsc.orgEnvironmentally benign, mild room-temperature conditions.

Development of Novel Catalytic Systems and Reaction Methodologies

This compound is a versatile partner in a multitude of catalytic reactions, enabling the construction of complex C-S and C-C bonds. The development of novel catalytic systems aims to enhance efficiency, expand substrate scope, and perform reactions under milder conditions.

Palladium-catalyzed reactions have been instrumental in demonstrating the utility of aryl sulfinates as arylating agents. Through a desulfitative pathway where sulfur dioxide is extruded, these compounds can participate in cross-coupling reactions to form new carbon-carbon bonds. For example, they have been used to synthesize diarylmethanes and to achieve the hydroarylation of alkynes, offering a direct route to highly functionalized arylalkenes. acs.orgrsc.org In such reactions, the 2-bromo substituent on the phenyl ring of this compound would remain intact, providing a handle for subsequent orthogonal transformations.

Copper-catalyzed systems are also prominent, particularly for forging carbon-sulfur bonds. These catalysts are effective for coupling aryl sulfinates with a variety of (hetero)aryl halides to produce aryl sulfones. rsc.org Recent methods have also focused on the synthesis of "masked" sulfinate reagents, where a stable sulfone is formed that can be later unmasked to reveal the reactive sulfinate group, adding a layer of synthetic flexibility. acs.org

More recently, iron-catalyzed cross-coupling reactions have gained traction as a more sustainable alternative to palladium and copper. nih.gov Iron, being earth-abundant and less toxic, is an attractive catalyst for reactions such as the coupling of aryl sulfamates and tosylates with Grignard reagents. nih.gov The development of iron-catalyzed methods for reactions involving aryl sulfinates is an active area of research.

CatalystReaction TypeRole of Aryl SulfinateKey Features
Palladium Desulfitative Cross-Coupling (e.g., hydroarylation). rsc.orgArylating agent (via SO₂ extrusion).Forms C-C bonds; good regio- and stereoselectivity.
Copper Sulfonylation. rsc.orgSulfonylating agent.Forms C-S bonds; often uses low catalyst loadings.
Iron Radical Coupling / Cross-Coupling. rsc.orgnih.govSulfonylating agent or precursor.Environmentally benign, uses earth-abundant metal.

Exploration of Photoredox and Electro-Organic Transformations

Modern synthetic chemistry is increasingly harnessing the power of light and electricity to drive reactions under exceptionally mild and controlled conditions. These energy-input methods are particularly well-suited for generating reactive intermediates from stable precursors like this compound.

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, which can convert aryl sulfinates into highly reactive sulfonyl radicals. rsc.org This strategy has been successfully integrated with nickel catalysis in a dual-catalytic system to achieve the cross-coupling of aryl sulfinates with aryl halides at room temperature, forming sulfones with broad functional group tolerance. nih.govacs.orgrsc.org Organic dyes like eosin (B541160) Y can also serve as metal-free photoredox catalysts for the synthesis of diaryl sulfones from sulfinate salts and arenediazonium salts, highlighting the green credentials of this approach. nih.gov The generation of the 2-bromophenylsulfonyl radical from this compound via these methods opens up a vast potential for radical-mediated bond formations.

Electro-organic synthesis offers a reagent-free method for oxidation and reduction, using electricity as a clean "reagent". nih.govrsc.org This technique has been applied to the sulfonylation of alkynes with sodium sulfinates, proceeding efficiently without the need for transition metals, external oxidants, or bases. acs.org Similarly, the electrochemical oxidative amination of sodium sulfinates provides a direct and sustainable route to sulfonamides. rsc.org These methods exemplify precise control over reactivity and a significant reduction in chemical waste. rsc.org

MethodEnergy SourceReactive IntermediateTransformation ExampleAdvantages
Photoredox Catalysis Visible LightAryl Sulfonyl Radical. rsc.orgNi/Photoredox dual-catalyzed C-S cross-coupling. nih.govacs.orgMild, room-temperature conditions; high functional group tolerance.
Electro-organic Synthesis ElectricityAryl Sulfonyl RadicalOxidant-free sulfonylation of alkynes. acs.orgReagent-free oxidation, high selectivity, sustainable.

Design and Synthesis of New Sulfinate-Derived Reagents for Organic Synthesis

A key direction in future research is the use of this compound as a platform for designing and synthesizing new, high-value reagents. Its inherent structure allows for its transformation into more specialized tools for organic synthesis.

A prominent example is the synthesis of aryl sulfonyl fluorides . These compounds have become critical reagents in chemical biology and drug discovery, particularly as electrophilic hubs for "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) click chemistry. Methods have been developed for the one-pot conversion of aryl halides to aryl sulfonyl fluorides, proceeding through an in-situ generated sulfinate intermediate which is then fluorinated with an electrophilic fluorine source like Selectfluor. mdpi.comacs.orgorganic-chemistry.org Applying this to this compound would yield 2-bromophenylsulfonyl fluoride, a bifunctional linker ideal for constructing complex bioconjugates or materials.

Beyond sulfonyl fluorides, this compound can be converted into other useful intermediates. Reaction with electrophilic thiolating reagents can produce trifluoromethyl thiosulfonates , which are themselves valuable building blocks. rsc.orgnih.gov Furthermore, sulfinates serve as precursors to sulfinamides , which are not only important chiral auxiliaries but are also intermediates in the synthesis of medicinally relevant sulfonimidamides. nih.govrsc.org The design of novel sulfur monoxide surrogates also points to new pathways for creating sulfoxides and sulfinamides from simple precursors. bohrium.comuni-muenchen.de

Derived ReagentKey TransformationRequired ReagentsSynthetic Utility
Aryl Sulfonyl Fluoride Fluorination of sulfinate.Electrophilic fluorine source (e.g., Selectfluor). acs.orgSuFEx click chemistry, probes for chemical biology.
Thiosulfonate Sulfenylation of sulfinate.Electrophilic thiolating reagent. rsc.orgSynthesis of unsymmetrical disulfides and other sulfur compounds.
Sulfinamide Amination of sulfinate-derived intermediate.Amine, activating agent (e.g., from sulfonyl chloride). rsc.orgChiral auxiliaries, precursor to sulfonimidamides.
Aryl Sulfone Oxidation or cross-coupling.Oxidant or Aryl Halide/Catalyst. organic-chemistry.orgStable, versatile building blocks in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for sodium 2-bromobenzene-1-sulfinate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via sulfonation of 2-bromobenzene followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation : Reacting 2-bromobenzene with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate.
  • Neutralization : Treating the intermediate with aqueous NaOH to yield the sodium sulfinate salt.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%, verified by HPLC) .
    • Optimization : Adjusting stoichiometry (e.g., molar ratios of chlorosulfonic acid to substrate) and reaction time minimizes side products like disulfonates. Monitoring via TLC or in situ IR spectroscopy ensures reaction progress .

Q. How should this compound be characterized to confirm identity and purity?

  • Methodological Answer : A multi-technique approach is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic sulfinate structure (e.g., downfield shifts for sulfinate groups at ~δ 7.5–8.5 ppm in ¹H NMR).
  • Elemental Analysis : Verify Na, S, and Br content (±0.3% deviation from theoretical values).
  • HPLC/MS : Assess purity and detect trace impurities (e.g., unreacted sulfonyl chloride).
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition profile .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :

  • Moisture Sensitivity : Store in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis.
  • Light Sensitivity : Amber glass containers reduce photodegradation risks.
  • Temperature : Long-term storage at –20°C minimizes decomposition; periodic stability assays (e.g., HPLC every 6 months) confirm integrity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Conflicting reports on catalytic efficiency (e.g., Suzuki vs. Ullmann couplings) may arise from:

  • Ligand Effects : Screening bidentate ligands (e.g., dppf, Xantphos) to stabilize Pd(0) intermediates.
  • Solvent Polarity : Testing polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to modulate reaction rates.
  • Kinetic Studies : Use of stopped-flow UV-Vis spectroscopy to track intermediate formation and identify rate-limiting steps.
  • Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers for oxidative addition) can rationalize observed discrepancies .

Q. What strategies can mitigate competing side reactions during sulfinate-directed C–H functionalization?

  • Methodological Answer : Common side reactions (e.g., sulfone formation or debromination) are addressed via:

  • Directed Ortho-Metalation : Using directing groups (e.g., pyridine) to enhance regioselectivity.
  • Additive Screening : Adding silver salts (Ag₂O) to suppress proto-demetalation.
  • Substrate Scope Analysis : Systematic variation of substituents (e.g., electron-withdrawing groups on the benzene ring) to identify tolerance limits .

Q. How can isotopic labeling (e.g., ³⁴S or ⁸²Br) elucidate the degradation pathways of this compound in environmental matrices?

  • Methodological Answer :

  • Isotope Tracing : Synthesize ³⁴S- or ⁸²Br-labeled analogs and track degradation products (e.g., sulfate ions, bromide salts) via LC-MS/MS or ICP-MS.
  • Environmental Simulation : Conduct controlled photolysis/hydrolysis experiments in aqueous buffers (pH 4–9) to mimic natural conditions.
  • Kinetic Isotope Effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to identify bond-breaking steps in degradation pathways .

Methodological Resources

  • Synthetic Protocols : Refer to Beilstein Journal of Organic Chemistry for reproducible procedures .
  • Computational Tools : Gaussian or ORCA software for DFT modeling of reaction mechanisms .
  • Analytical Standards : Cross-validate purity data against certified reference materials (e.g., Kanto Reagents) .

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